An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-acetylphenyl)-4(1H)-pyridinone
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-acetylphenyl)-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features, including the ability to act as a bioisostere for various aromatic and amide-containing rings, make it a focal point for drug discovery efforts.[1] This guide focuses on a specific derivative, 1-(4-acetylphenyl)-4(1H)-pyridinone , a molecule of interest due to the combination of the 4-pyridone ring system with an acetylphenyl moiety.
Understanding the physicochemical properties of such a compound is a cornerstone of rational drug design. These properties—including molecular weight, lipophilicity, solubility, and ionization state—govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately determining its efficacy and safety profile.[2] This technical whitepaper provides a comprehensive analysis of the core physicochemical attributes of 1-(4-acetylphenyl)-4(1H)-pyridinone, offers field-proven experimental protocols for their determination, and contextualizes their impact on the drug development process.
It is important to note that while core identifiers for this molecule are established, extensive experimental data on its physicochemical properties are not widely published. Therefore, this guide utilizes predicted data for structurally similar compounds to provide valuable insights, alongside standardized methodologies for empirical validation.
Section 1: Core Molecular Identifiers
Precise identification is the first step in any chemical and pharmacological investigation. The fundamental properties of 1-(4-acetylphenyl)-4(1H)-pyridinone are summarized below.
| Identifier | Value | Source |
| Chemical Name | 1-(4-acetylphenyl)-4(1H)-pyridinone | N/A |
| CAS Number | 338976-87-7 | [2] |
| Molecular Formula | C₁₃H₁₁NO₂ | N/A |
| Molecular Weight | 213.23 g/mol | N/A |
| Chemical Structure |
| N/A |
Section 2: Physicochemical Properties and Their Implications
The journey of a drug from administration to its target is dictated by its physicochemical nature. This section explores the key properties of 1-(4-acetylphenyl)-4(1H)-pyridinone, leveraging computed data from its close structural analog, 1-phenyl-4(1H)-pyridinone , to forecast its behavior in a biological system.[3]
Summary of Predicted Physicochemical Properties
| Property | Predicted Value (based on 1-phenyl-4-pyridinone) | Implication in Drug Development |
| LogP (XLogP3-AA) | 1.8 | Indicates balanced lipophilicity, suggesting potential for good membrane permeability and absorption. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA value is favorable for crossing the blood-brain barrier and cell membranes. |
| Hydrogen Bond Donors | 0 | Lack of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and pyridinone oxygen can interact with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests good oral bioavailability and metabolic stability. |
Note: These values are computed for the analog 1-phenyl-4(1H)-pyridinone and serve as an estimation. The addition of the acetyl group in the para position of the phenyl ring is expected to slightly increase polarity and may influence these values.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] It measures the compound's distribution between a nonpolar solvent (typically octanol) and water.
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Expert Insight: The predicted LogP of 1.8 for the parent structure suggests a favorable balance between hydrophilicity and lipophilicity.[3] A LogP in this range (typically 1-3) is often sought after in drug discovery, as it allows the molecule to be soluble enough in aqueous environments like blood plasma while also being capable of traversing lipid-based cell membranes to reach its target. The addition of the acetyl group will likely decrease the LogP slightly due to the introduction of a polar carbonyl group, but it is expected to remain in a desirable range for drug-like molecules.
Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
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Expert Insight: The 4-pyridone moiety is known to enhance aqueous solubility compared to a simple pyridine ring.[1] The presence of two hydrogen bond acceptors (the carbonyl and pyridone oxygens) on 1-(4-acetylphenyl)-4(1H)-pyridinone will facilitate interactions with water molecules. While quantitative solubility data is unavailable, the structure suggests moderate solubility. In cases of insufficient solubility, formulation strategies such as salt formation (by protonating the pyridinone nitrogen under acidic conditions) or the use of co-solvents can be employed.
Ionization State (pKa)
The pKa of a molecule indicates its tendency to ionize at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target. The 4-pyridone ring can be protonated, and its basicity will be influenced by the substituent on the nitrogen atom.
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Expert Insight: The pKa of the conjugate acid of a simple 4-phenylpyridine is around 5.08.[5] The delocalization of the nitrogen lone pair into the carbonyl group in a 4-pyridone structure generally lowers the basicity compared to a corresponding pyridine. Therefore, the pKa of 1-(4-acetylphenyl)-4(1H)-pyridinone is expected to be lower than 5. This implies that at physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form, which is generally more favorable for passive diffusion across cell membranes.
Section 3: Experimental Determination of Physicochemical Properties
While predictive models are invaluable, experimental determination of these properties is the gold standard. The following section outlines a standard protocol for determining a key parameter: the octanol-water partition coefficient (LogP).
Protocol: Shake-Flask Method for LogP Determination
This method remains the benchmark for LogP measurement due to its direct and reliable nature.
Objective: To determine the LogP value of 1-(4-acetylphenyl)-4(1H)-pyridinone by measuring its concentration in equilibrated n-octanol and water phases.
Materials:
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1-(4-acetylphenyl)-4(1H)-pyridinone
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n-Octanol (pre-saturated with water)
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Purified water (pre-saturated with n-octanol)
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Volumetric flasks, separatory funnels, centrifuge
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Analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
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Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a large container and shake vigorously for 24 hours. Allow the phases to separate completely.
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Stock Solution Preparation: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
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Partitioning: In a separatory funnel, add a precise volume of the n-octanol stock solution and an equal volume of the pre-saturated water.
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Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.
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Phase Separation: Allow the funnel to stand until the two phases are clearly separated. For stable emulsions, centrifugation may be required.
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Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
For 1-(4-acetylphenyl)-4(1H)-pyridinone, the predicted balanced lipophilicity, low polar surface area, and limited number of rotatable bonds and hydrogen bond donors collectively suggest a promising starting point for a drug candidate with good potential for oral bioavailability. Experimental validation of these properties is the essential next step to confirm these predictions and guide further optimization efforts.
Conclusion
1-(4-acetylphenyl)-4(1H)-pyridinone is a compound with a structural framework that is highly relevant to modern medicinal chemistry. While comprehensive experimental data on its physicochemical properties are pending, analysis based on its core structure and comparison with close analogs allows for informed predictions about its behavior. The molecule is anticipated to have a balanced lipophilicity and moderate solubility, with its neutral state predominating at physiological pH. These characteristics are generally favorable for drug absorption and distribution. This technical guide serves as a foundational resource, providing not only the best available data but also the strategic and methodological framework for its empirical validation and application in the rigorous process of drug discovery and development.
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